4-Phenoxyoxolan-3-one
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Overview
Description
4-Phenoxyoxolan-3-one is an organic compound with the molecular formula C10H10O3 It is a cyclic ether with a phenoxy group attached to the oxolan-3-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyoxolan-3-one typically involves the reaction of phenol with oxiran-2-one under specific conditions. One common method is the use of a base-catalyzed reaction where phenol reacts with oxiran-2-one in the presence of a strong base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the oxolan-3-one ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyoxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the oxolan-3-one ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Saturated oxolan derivatives.
Substitution: Various substituted phenoxyoxolan-3-one derivatives.
Scientific Research Applications
4-Phenoxyoxolan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenoxyoxolan-3-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The oxolan-3-one ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Oxolan-3-one: A simpler analog without the phenoxy group.
Phenoxyacetic acid: A structurally related compound with different functional groups.
Dihydrofuran-3-one: Another cyclic ether with similar reactivity.
Uniqueness: 4-Phenoxyoxolan-3-one is unique due to the presence of both the phenoxy group and the oxolan-3-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-phenoxyoxolan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRVUPDWRXKGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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